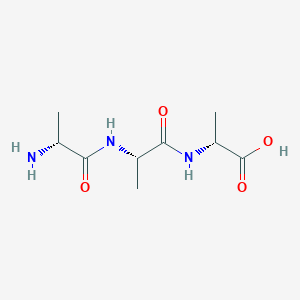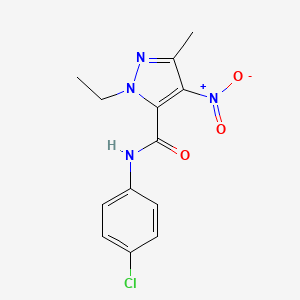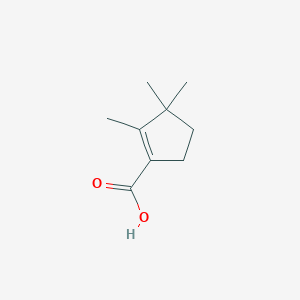
1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- is a chemical compound with the molecular formula C9H14O2. It is a derivative of cyclopentene, featuring a carboxylic acid group and three methyl groups attached to the cyclopentene ring
Preparation Methods
The synthesis of 1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with acetic acid in the presence of a catalyst to form the desired product . Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopentene derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing metabolic processes and signaling pathways . The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- can be compared with other similar compounds such as:
Cyclopentadiene: A precursor in the synthesis of cyclopentene derivatives.
Cyclopentene: The parent compound without the carboxylic acid and methyl groups.
Cyclopentanone: A related compound with a ketone group instead of a carboxylic acid group.
The uniqueness of 1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
5587-63-3 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,3,3-trimethylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-7(8(10)11)4-5-9(6,2)3/h4-5H2,1-3H3,(H,10,11) |
InChI Key |
CVPXQMUHAZMTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


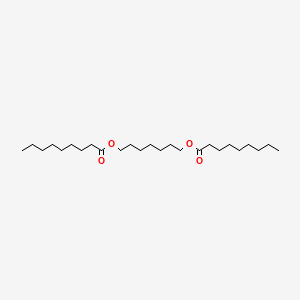
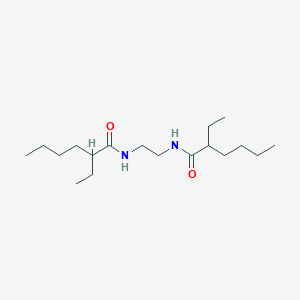


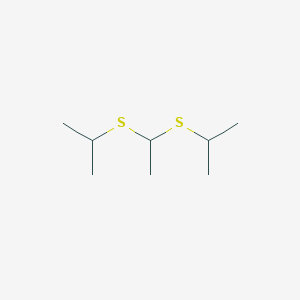
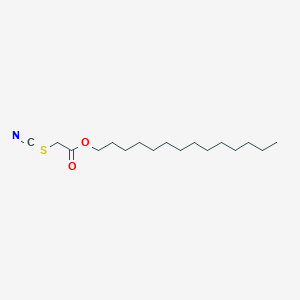
![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
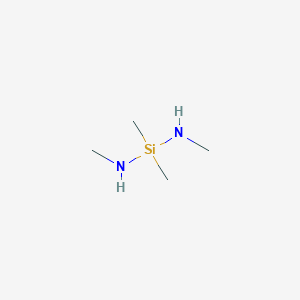
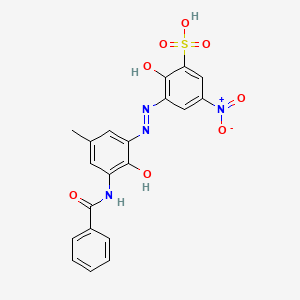
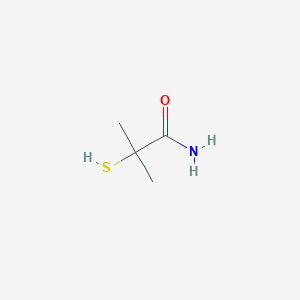
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
